An In-Depth Technical Guide to 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: Synthesis, Properties, and Reactivity
An In-Depth Technical Guide to 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate, a compound of interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and spectroscopic analysis of analogous structures, this document details its synthesis, chemical and physical properties, predicted spectroscopic signatures, reactivity, and essential safety protocols.
Introduction: The Significance of Fluorinated Carbamates
Carbamates, as structural analogues of amides and esters, are a cornerstone in the development of pharmaceuticals, agrochemicals, and polymers. Their inherent stability and capacity to engage in hydrogen bonding make them valuable moieties in drug design. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated carbamates such as 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate are of significant interest to researchers exploring novel bioactive compounds.
Chemical and Physical Properties
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a solid at room temperature. The presence of both a chlorinated aromatic ring and a trifluoroethyl group imparts a unique combination of properties to the molecule.
| Property | Value | Source/Method |
| IUPAC Name | 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate | IUPAC Nomenclature |
| Molecular Formula | C₉H₇ClF₃NO₂ | Elemental Analysis |
| Molecular Weight | 253.61 g/mol | Calculation |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | Experimental determination needed |
| Boiling Point | Not available | Experimental determination needed |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Poorly soluble in water (predicted). | Based on structural similarity |
Synthesis of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate
The most direct and widely employed method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. For the target molecule, this involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethanol.
Reaction Principle
The synthesis proceeds via the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoroethanol on the electrophilic carbonyl carbon of the isocyanate group. The reaction is typically high-yielding and can often be performed at room temperature, although gentle heating may be required. The use of a catalyst, such as a tertiary amine (e.g., triethylamine) or an organotin compound, can accelerate the reaction, particularly if either reactant is sterically hindered or electronically deactivated.
Caption: Synthesis of the target carbamate from its precursors.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product purification.
Materials:
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2-Chlorophenyl isocyanate (1.0 eq)
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2,2,2-Trifluoroethanol (1.05 eq)
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Anhydrous Dichloromethane (DCM)
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Triethylamine (0.1 eq, optional catalyst)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenyl isocyanate (1.0 eq) dissolved in anhydrous DCM.
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Addition of Alcohol: Slowly add 2,2,2-trifluoroethanol (1.05 eq) to the stirred isocyanate solution at room temperature. If using a catalyst, add triethylamine (0.1 eq) to the alcohol before addition. The slight excess of the alcohol ensures complete consumption of the isocyanate, which is more difficult to remove during purification.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the strong isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a clear indicator of reaction completion.
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Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to remove any unreacted isocyanate and acidic impurities. Separate the organic layer, and wash it with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to yield the pure 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate as a solid.
Spectroscopic Characterization
Due to the lack of published spectra for the title compound, the following data is predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the trifluoroethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | 7.2 - 7.8 | m | - | Complex multiplet due to coupling between the four aromatic protons. |
| NH | 8.0 - 9.0 | br s | - | Broad singlet, position is solvent and concentration dependent. |
| CH₂ | 4.4 - 4.6 | q | ~8-9 | Quartet due to coupling with the three fluorine atoms of the CF₃ group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| C=O | 152 - 155 | s | - | Typical chemical shift for a carbamate carbonyl carbon. |
| Aromatic-C | 120 - 140 | s | - | Multiple signals in the aromatic region. |
| CH₂ | 60 - 63 | q | ~35-40 | Quartet due to one-bond coupling with the three fluorine atoms. |
| CF₃ | 123 - 126 | q | ~275-280 | Quartet due to one-bond C-F coupling. |
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CF₃ | -74 to -76 | t | ~8-9 | Triplet due to coupling with the two adjacent methylene protons. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (carbamate) | 1700 - 1730 | Strong |
| C-N stretch | 1200 - 1350 | Medium |
| C-F stretch | 1000 - 1200 | Strong |
| C-Cl stretch | 700 - 800 | Medium |
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (253.61 g/mol ).
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Loss of trifluoroethoxy radical (•OCH₂CF₃): A significant fragment corresponding to the 2-chlorophenyl isocyanate cation.
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Loss of 2-chlorophenyl radical: A fragment corresponding to the trifluoroethyl carbamate cation.
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Further fragmentation of the aromatic ring and the trifluoroethyl group.
Reactivity and Stability
The reactivity of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is influenced by the electronic and steric effects of its substituents.
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Hydrolytic Stability: Carbamates are generally more stable to hydrolysis than esters. The electron-withdrawing nature of the 2-chlorophenyl and 2,2,2-trifluoroethyl groups is expected to further stabilize the carbamate linkage towards hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis to 2-chloroaniline, 2,2,2-trifluoroethanol, and carbon dioxide can occur.
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Thermal Stability: N-aryl carbamates generally exhibit good thermal stability. Decomposition at elevated temperatures may lead to the formation of the corresponding isocyanate and alcohol, or other degradation products.
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Reactivity of the N-H bond: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in further reactions.
Caption: Reactivity pathways of the target carbamate.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling procedures, especially during the synthesis which involves a hazardous isocyanate precursor.
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Handling 2-Chlorophenyl Isocyanate: Isocyanates are toxic, potent respiratory sensitizers, and lachrymators. All handling of 2-chlorophenyl isocyanate must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., nitrile or butyl rubber), is mandatory. An emergency eyewash and shower should be readily accessible.
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Handling the Carbamate Product: While the carbamate product is expected to be less acutely toxic than the isocyanate precursor, it should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.
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Waste Disposal: All waste materials, including residual reactants, solvents, and contaminated PPE, should be disposed of as hazardous chemical waste according to institutional and local regulations. Isocyanate-containing waste should be quenched with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) before disposal.
Potential Applications
The unique combination of a chlorinated aromatic ring and a trifluoroethyl group suggests potential applications in several areas:
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Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chlorophenyl moiety can participate in various receptor-ligand interactions. This makes the compound a potential scaffold for the development of new therapeutic agents.
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Materials Science: The carbamate linkage is a key component of polyurethanes. The introduction of fluorine and chlorine can modify the properties of polymers, such as thermal stability, chemical resistance, and surface properties.
Conclusion
2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate is a molecule with intriguing chemical properties stemming from its unique substitution pattern. While specific experimental data for this compound is limited, a comprehensive understanding of its synthesis, characteristics, and reactivity can be derived from the well-established principles of carbamate chemistry. This guide provides a solid foundation for researchers and scientists to safely synthesize, handle, and explore the potential of this and related fluorinated carbamates in their respective fields.
References
- Note: As no direct peer-reviewed publications for the synthesis or detailed characterization of 2,2,2-trifluoroethyl N-(2-chlorophenyl)carbamate were identified in the search, this section will list general but authoritative references on the synthesis and characterization of carbamates and the safety of the involved reagents.
